Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Description
Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of This compound tuberculosis . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiazole derivatives have been found to have anti-tubercular activity , implying that they may affect pathways crucial for the survival and replication of M. tuberculosis.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that benzothiazole derivatives have been found to exhibit in vitro and in vivo activity , suggesting that they have suitable pharmacokinetic properties that allow them to reach their targets in the body and exert their effects.
Result of Action
The molecular and cellular effects of This compound Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound’s action results in the inhibition of growth or death of M. tuberculosis.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-7-15(20-19-11)23-12-8-9-21(10-12)17(22)16-18-13-4-2-3-5-14(13)24-16/h2-7,12H,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIDKXBCXLHEKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.